Home > Products > Screening Compounds P140381 > 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine
4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine - 2097938-25-3

4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine

Catalog Number: EVT-2989019
CAS Number: 2097938-25-3
Molecular Formula: C19H27ClF3N5O3S
Molecular Weight: 497.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) [, ]

    Compound Description: ML267 is a potent and selective inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases), specifically targeting the Sfp-type PPTase. [, ] It exhibits submicromolar inhibition of bacterial growth and attenuates the production of Sfp-PPTase-dependent metabolites. [] ML267 displays antibacterial activity against methicillin-resistant Staphylococcus aureus. [] Studies indicate that efflux pumps might be involved in resistance mechanisms in Escherichia coli. [] Further investigations highlight ML267's favorable in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetic profiles, signifying its potential as a small-molecule inhibitor. []

2. (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methadone (F 13640) []

    Compound Description: F 13640 acts as a highly efficacious 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. [, ] It demonstrates central analgesic effects attributed to neuroadaptive mechanisms involving inverse tolerance and cooperation. [] In a rat model of trigeminal neuropathic pain, chronic administration of F 13640 effectively inhibited allodynia-like behavior, both during the development of allodynia and after its establishment. [] Notably, unlike morphine, F 13640's antiallodynic effect did not diminish with chronic administration. [] This suggests that F 13640 could offer a sustained treatment for trigeminal neuralgia. []

3. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

    Compound Description: HTL22562 acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [] This compound demonstrates high potency and selectivity for the CGRP receptor and exhibits favorable metabolic stability and solubility. [] These characteristics make HTL22562 suitable for various administration routes, enabling rapid systemic exposure and potentially achieving high levels of receptor coverage. [] Notably, its low lipophilicity and anticipated low clinical efficacious plasma exposure suggest a reduced potential for hepatotoxicity. [] These properties have led to HTL22562 being considered as a clinical candidate for the acute treatment of migraine. []

4. Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) []

    Compound Description: CYH33 is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase alpha isoform (PI3Kα). [] It exhibits strong inhibitory activity against PI3Kα with an IC50 of 5.9 nM while demonstrating significantly weaker activity against other class I PI3K isoforms (β, δ, γ). [] Kinome profiling revealed minimal activity against a panel of over 300 kinases, further highlighting its selectivity. [] CYH33 effectively inhibits PI3K/AKT/mTOR signaling in various cancer cell lines and exhibits potent anti-proliferative effects. [] In vivo studies using a mouse model of ovarian cancer demonstrated significant tumor growth inhibition following oral administration of CYH33. [] The compound possesses favorable pharmacokinetic properties, including good oral bioavailability (36.9%) and minimal interaction with major cytochrome P450 isozymes. [] Given its promising profile, CYH33 has been selected for clinical trials in China as a potential treatment for advanced solid tumors. []

5. methanone []

    Compound Description: This compound was identified as a side product during the synthesis of 8-nitro-1,3-benzothiazin-4-one derivatives, a class of compounds under investigation as potential anti-tuberculosis agents. []

6. (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) []

    Compound Description: RS4690 is a Dishevelled 1 (DVL1) inhibitor, specifically targeting the interaction between DVL1 and Frizzled receptors, key components of the WNT/β-catenin pathway. [] This pathway is crucial for numerous cellular functions, and its dysregulation is associated with cancer development. [] RS4690 effectively inhibits DVL1 binding with an EC50 of 0.74 ± 0.08 μM. [] Molecular dynamic simulations suggest distinct binding modes for its enantiomers. [] The (S)-enantiomer of RS4690 exhibits superior DVL1 inhibition (EC50 of 0.49 ± 0.11 μM) compared to the (R)-enantiomer. [] Furthermore, the (S)-enantiomer inhibits the growth of HCT116 cells with wild-type APC and induces reactive oxygen species (ROS) production. [] These findings highlight the potential of (S)-RS4690 as a lead compound for developing new therapies against WNT-dependent colon cancer. []

7. 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone []

8. 2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide []

9. 4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) []

    Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. [] It demonstrates potent vasodilatory effects in the pulmonary vascular bed, decreasing both pulmonary and systemic arterial pressures while increasing cardiac output. [] SB-772077-B exhibits higher potency in reducing pulmonary arterial pressure compared to other Rho kinase inhibitors, such as Y-27632 and fasudil, particularly when pulmonary vascular resistance is elevated due to factors like hypoxia or U46619. [] Chronic treatment with SB-772077-B attenuated the development of pulmonary hypertension induced by monocrotaline in rats. [] Importantly, SB-772077-B effectively reduced pulmonary and systemic arterial pressures in rats with established monocrotaline-induced pulmonary hypertension, suggesting its potential therapeutic benefit in pulmonary hypertensive disorders. []

10. (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060) []

    Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist. [] It displays an ED50 of 2.3 mg/kg in rats, exhibits high oral bioavailability, and has low to moderate clearance in preclinical species. [] Notably, JNJ 54166060 possesses an acceptable safety margin in rats and has a predicted human dose of 120 mg QD. [] Furthermore, it exhibits a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism. []

11. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

    Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, and its inhibitors are being explored as potential therapeutic agents for neurological disorders. [] The compound exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and effectively elevates cerebrospinal fluid (CSF) glycine concentrations in rats. []

12. 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) []

    Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It enhances the efficacy of GLP-1R stimulation, exhibits subnanomolar potency in potentiating insulin secretion, and lacks significant off-target activities. [] In vivo studies in rodents demonstrate V-0219's ability to reduce food intake and improve glucose handling in both normal and diabetic animals, highlighting its potential as a therapeutic agent for obesity-associated diabetes. [] Enantioselective synthesis revealed that the (S)-enantiomer of V-0219 possesses oral efficacy in animal models. []

13. 1-Butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (JNJ-40411813/ADX71149) []

    Compound Description: JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). [] In rodents, it also acts as a 5-hydroxytryptamine (5HT2A) antagonist due to a rodent-specific metabolite. [] Preclinical studies have evaluated its antipsychotic potential and potential side effects in comparison to other mGlu2 modulators and antipsychotic agents. []

Properties

CAS Number

2097938-25-3

Product Name

4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylmorpholine

Molecular Formula

C19H27ClF3N5O3S

Molecular Weight

497.96

InChI

InChI=1S/C19H27ClF3N5O3S/c20-17-13-15(19(21,22)23)14-24-18(17)26-7-5-25(6-8-26)16-1-3-27(4-2-16)32(29,30)28-9-11-31-12-10-28/h13-14,16H,1-12H2

InChI Key

JKABOSAWEUWWRH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.